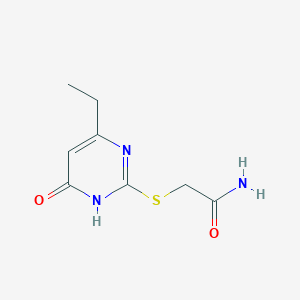
2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Mechanism of Action
Target of Action
Related pyrimidone compounds have been identified as potential inhibitors targeting ns5 rdrp .
Mode of Action
It’s known that this compound can react with aliphatic amines to give the corresponding acetamides . This suggests that it may interact with its targets through a similar mechanism, potentially modifying their function.
Biochemical Pathways
Related pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer, antitubercular, and anti-hiv activities . This suggests that the compound may affect similar pathways, potentially disrupting the replication or transcription processes of these pathogens.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide. For instance, the compound’s reactivity with amines suggests that its efficacy may be influenced by the concentration of these molecules in the environment . Additionally, its stability may be affected by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl)acetamides, have been found to exhibit anticancer, antitubercular, and anti-HIV activities
Dosage Effects in Animal Models
The effects of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide at different dosages in animal models have not been studied yet
Preparation Methods
The synthesis of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The reaction conditions include room temperature and moderate yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aliphatic amines to form corresponding acetamides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed studies on these reactions are limited.
Hydrazine Hydrate Reaction: It reacts with hydrazine hydrate to form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Aniline Reaction: It reacts with aniline to form 2-anilinopyrimidine.
Scientific Research Applications
2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has several scientific research applications:
Comparison with Similar Compounds
2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can be compared with other pyrimidine derivatives such as:
2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate: Similar structure but with a propanoate group instead of an acetamide group.
2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid: Similar structure but with an acetic acid group instead of an acetamide group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their functional groups.
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-2-5-3-7(13)11-8(10-5)14-4-6(9)12/h3H,2,4H2,1H3,(H2,9,12)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIJGQFBEMEDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
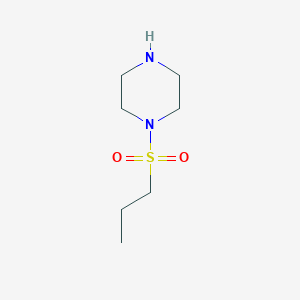
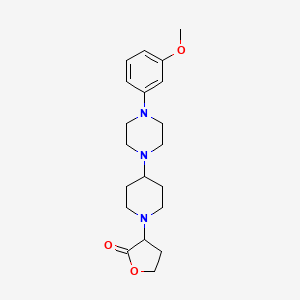
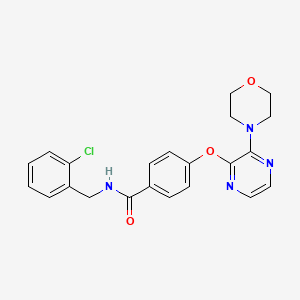
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2755529.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755531.png)
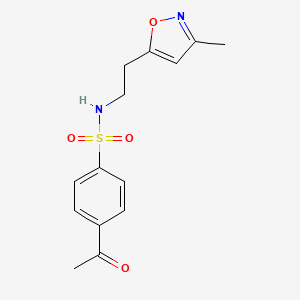
![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2755534.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2755535.png)

![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)
![N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755540.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2755543.png)
